Ethyl 2-{[(4-bromophenyl)acetyl]amino}benzoate
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Overview
Description
ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE is a chemical compound with the molecular formula C17H16BrNO3. It is known for its applications in various scientific research fields due to its unique chemical properties. This compound is often used in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE typically involves the reaction of 4-bromophenylacetic acid with ethyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Hydrolysis: Products include carboxylic acids and alcohols.
Scientific Research Applications
ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(2-BROMOPHENYL)ACETAMIDE
- ETHYL 4-(2-BROMOACETYL)BENZOATE
- 2’-BROMO-4’-METHYLACETANILIDE
Uniqueness
ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE is unique due to its specific structure, which combines a bromophenyl group with an acetamido and benzoate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H16BrNO3 |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-bromophenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H16BrNO3/c1-2-22-17(21)14-5-3-4-6-15(14)19-16(20)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
AVXXAPPZBCWCPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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